molecular formula C16H24ClFN2O2 B8165114 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride

Cat. No.: B8165114
M. Wt: 330.82 g/mol
InChI Key: UNEYTRXBGJJEAS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorinated aromatic ring, a piperidine moiety, and an isopropylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride typically involves multiple steps, including the formation of the fluorinated aromatic ring, the introduction of the piperidine group, and the attachment of the isopropylacetamide moiety. Common synthetic routes may include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring using reagents such as fluorine gas or fluorinating agents like Selectfluor.

    Piperidine Introduction: Formation of the piperidine ring through cyclization reactions or by using piperidine as a starting material.

    Amide Formation: Coupling of the isopropylacetamide group to the fluorinated aromatic ring via amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and piperidine moiety may contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride: Similar structure with a dimethylacetamide group instead of isopropylacetamide.

    3-Fluoro-4-(piperidin-4-yl)phenol: Lacks the acetamide group but retains the fluorinated aromatic ring and piperidine moiety.

Uniqueness

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N-isopropylacetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its fluorinated aromatic ring and piperidine moiety make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-fluoro-4-piperidin-4-ylphenoxy)-N-propan-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2.ClH/c1-11(2)19-16(20)10-21-13-3-4-14(15(17)9-13)12-5-7-18-8-6-12;/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEYTRXBGJJEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC(=C(C=C1)C2CCNCC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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